molecular formula C19H16Cl2N2O3 B412622 (4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B412622
M. Wt: 391.2g/mol
InChI Key: PUEMRTVSGBFDEX-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 3,4-dichlorophenylhydrazine with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization and methylation steps. The reaction conditions may include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrazole derivatives

    Reduction: Formation of hydrazine derivatives

    Substitution: Halogenation or alkylation at the phenyl or pyrazolone rings

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, (4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE could be explored for potential therapeutic applications, such as in the treatment of pain or inflammation.

Industry

Industrially, this compound may be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of cyclooxygenase (COX) enzymes or modulation of other signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties

    Metamizole: A pyrazolone used as an analgesic and antipyretic

    Antipyrine: An older pyrazolone with analgesic and antipyretic effects

Uniqueness

2-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other pyrazolones.

Properties

Molecular Formula

C19H16Cl2N2O3

Molecular Weight

391.2g/mol

IUPAC Name

(4E)-2-(3,4-dichlorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C19H16Cl2N2O3/c1-11-14(8-12-4-7-17(25-2)18(9-12)26-3)19(24)23(22-11)13-5-6-15(20)16(21)10-13/h4-10H,1-3H3/b14-8+

InChI Key

PUEMRTVSGBFDEX-RIYZIHGNSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)Cl)Cl

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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